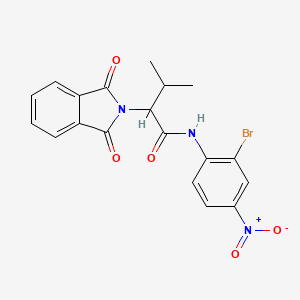![molecular formula C18H21NOS B4893827 2-methyl-1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]piperidine](/img/structure/B4893827.png)
2-methyl-1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]piperidine is a chemical compound that belongs to the class of piperidine derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science. The purpose of
Scientific Research Applications
2-methyl-1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]piperidine has been extensively studied for its potential applications in various fields. In medicine, it has been shown to exhibit antitumor, antiviral, and antibacterial activities. In agriculture, it has been studied as a potential pesticide and herbicide. In materials science, it has been investigated for its potential use in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 2-methyl-1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]piperidine varies depending on its application. In medicine, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It also exhibits antiviral activity by inhibiting the replication of viruses. In agriculture, it acts as a pesticide by disrupting the nervous system of insects. In materials science, it has been shown to exhibit unique optical and electronic properties due to its molecular structure.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-methyl-1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]piperidine vary depending on its application. In medicine, it has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. It also exhibits antiviral activity by inhibiting the replication of viruses. In agriculture, it acts as a pesticide by disrupting the nervous system of insects. In materials science, it exhibits unique optical and electronic properties due to its molecular structure.
Advantages and Limitations for Lab Experiments
One advantage of using 2-methyl-1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]piperidine in lab experiments is its potential to exhibit unique properties that can be utilized in various fields. However, one limitation is that its synthesis method is complex and requires specialized equipment and expertise.
Future Directions
There are several future directions for the research on 2-methyl-1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]piperidine. In medicine, further studies can be conducted to explore its potential as a cancer treatment and antiviral agent. In agriculture, research can be focused on developing more effective and environmentally friendly pesticides and herbicides. In materials science, it can be investigated for its potential use in the synthesis of novel materials with unique properties. In addition, further studies can be conducted to optimize the synthesis method and improve the yield of the final product.
Synthesis Methods
The synthesis of 2-methyl-1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]piperidine involves the reaction of 4-methyl-5-phenyl-2-thiophenecarboxylic acid chloride with 2-methylpiperidine in the presence of a base, such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound.
properties
IUPAC Name |
(4-methyl-5-phenylthiophen-2-yl)-(2-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NOS/c1-13-12-16(18(20)19-11-7-6-8-14(19)2)21-17(13)15-9-4-3-5-10-15/h3-5,9-10,12,14H,6-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URBATHNAUKESAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CC(=C(S2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methyl-5-phenylthiophen-2-yl)(2-methylpiperidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)(2-methoxyethyl)methylamine](/img/structure/B4893755.png)

![5-[3-(benzyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4893764.png)
![N-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(4-morpholinyl)ethanamine](/img/structure/B4893776.png)

![ethyl 2-[(N-ethyl-N-phenylglycyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4893783.png)
![2-[4-(4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-1-piperazinyl]ethanol](/img/structure/B4893786.png)
![N-[2-(tetrahydro-2H-thiopyran-4-yl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-4-(trifluoromethyl)benzamide](/img/structure/B4893791.png)
![2-(4-methoxyphenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B4893792.png)

